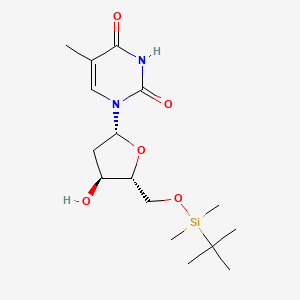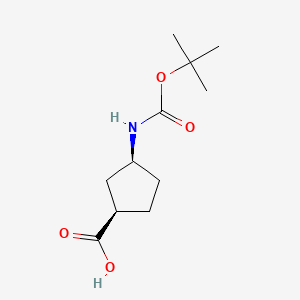
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Übersicht
Beschreibung
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde (4-DBB) is a compound that is widely used in scientific research due to its unique properties and potential applications. It is a boronic acid that has been studied for its ability to act as a catalyst in organic synthesis and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde finds applications in catalysis and chemical synthesis. For example, in the study of acid-catalysed condensation reactions involving glycerol, benzaldehyde, and other reagents, solid acids are evaluated as heterogeneous catalysts for converting glycerol into novel platform chemicals, including [1,3]dioxan-5-ols, which serve as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007). This process is significant for developing renewable materials and sustainable chemical synthesis.
Bioactivity Studies
In the realm of bioactivity, benzaldehyde derivatives have been synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research indicates the relevance of benzaldehyde derivatives in medicinal chemistry, particularly in the context of anti-tumor activity (Gul et al., 2016).
Photocatalysis
The field of photocatalysis also utilizes compounds related to this compound. For instance, the photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous media with metal-free catalysts based on graphitic carbon nitride highlights an eco-friendly approach to chemical transformations (Lima et al., 2017).
Fluorescent Probing
4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde is another derivative used as a novel ratiometric fluorescent probe for detecting cysteine and homocysteine, indicating its application in biochemical analysis and diagnostics (Lin et al., 2008).
Synthesis of Anticancer Drugs
4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate for small molecule anticancer drugs. Its synthesis from commercially available terephthalaldehyde through various reactions exemplifies its role in the development of novel anticancer therapeutics (Zhang et al., 2018).
Plant Growth Regulation
Benzaldehyde derivatives like benzaldehyde O-alkyloximes have been investigated for their role as plant growth regulators. These compounds have shown potential in influencing germination, root growth, and transpiration in plants, indicating their utility in agricultural sciences (Yoshikawa & Doi, 1998).
Eigenschaften
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQBUMNOSGJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Fluoro-benzo[b]thiophene-3-carbaldehyde](/img/structure/B3041906.png)
![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)







